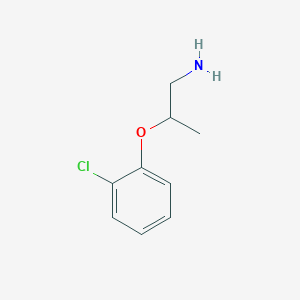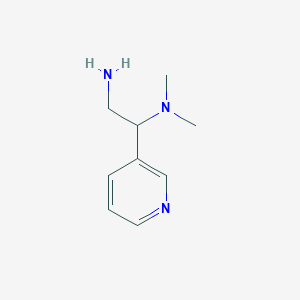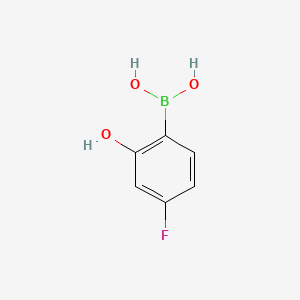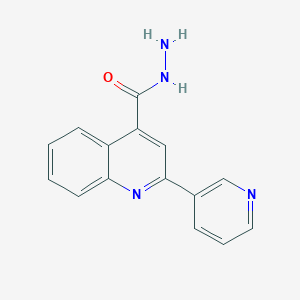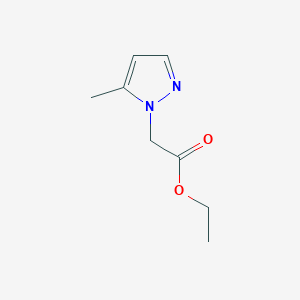
ethyl (5-methyl-1H-pyrazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in various fields of chemistry. The compound is structurally related to various pyrazole derivatives synthesized and characterized in the provided studies, which include substituted pyrazoles and their esters .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One effective route is the 3+2 annulation method, which involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride to produce substituted pyrazoles . Another approach is the one-pot synthesis using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds, which provides pyrazoles with excellent regioselectivity and good yields . Additionally, the reaction of ethyl acetoacetate with different reagents can yield various pyrazole derivatives, as demonstrated in the synthesis of isomeric pyrazolopyridones and polyfunctionally substituted pyran, pyridine, and pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These studies provide detailed information about the 3D molecular structure, including the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . Density functional theory (DFT) calculations are also employed to compare the optimized theoretical structure parameters with the experimental X-ray structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate can react with acetic anhydride to yield acetylated products, with the acetylation occurring mainly on nitrogen atoms in the ring . The reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents has been studied to give different heterocyclic derivatives . Moreover, methyl (5-oxopyrazol-3-yl)acetate can be used as a building block for constructing pyrazolo[4,3-c]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their antioxidant susceptibilities, can be evaluated using in vitro methods like DPPH and hydroxyl radical scavenging methods . The solubility of these compounds in various solvents and their crystallization behavior are also important aspects of their physical properties . Theoretical studies, including frontier molecular orbitals, theoretical UV-Vis, and IR stretching vibrations, contribute to the understanding of the electronic structure-property relationships of these molecules .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
Method of Application
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Results or Outcomes
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in the synthesis of bioactive chemicals .
Prostate Cancer Therapy
Androgen receptor (AR) signaling is often activated in prostate cancer (PCa) cells, and blockage of this signaling by AR antagonists is an important strategy in PCa therapy .
Method of Application
In a study, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized, and their biological activities were evaluated .
Results or Outcomes
AR luciferase reporter assay revealed compound 6f (59.7%) as a potent AR antagonist. Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide (IC50 = 35.0 μM), especially 6g with IC50 value of 13.6 μM .
Agrochemistry
Pyrazole derivatives are also used in agrochemistry .
Results or Outcomes
Coordination Chemistry
Pyrazoles are used in coordination chemistry .
Results or Outcomes
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry .
Results or Outcomes
Fluorescent Materials
Pyrazole derivatives are found in a huge library of heterocyclic compounds that envelop promising fluorescent properties .
Orientations Futures
Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years . Therefore, the study of ethyl (5-methyl-1H-pyrazol-1-yl)acetate and similar compounds could be a promising direction for future research.
Propriétés
IUPAC Name |
ethyl 2-(5-methylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYOOLZCVTNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398706 |
Source


|
| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate | |
CAS RN |
934172-62-0 |
Source


|
| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

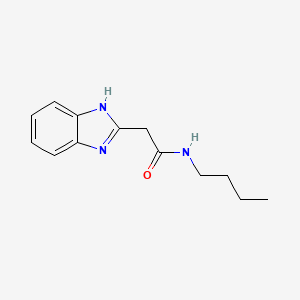

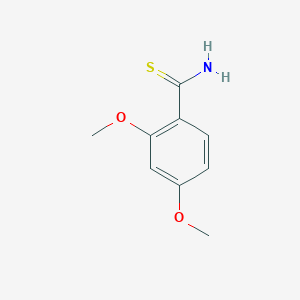
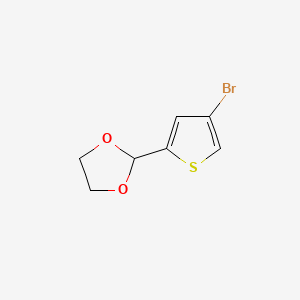
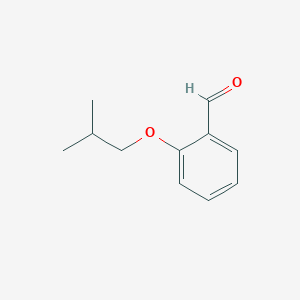
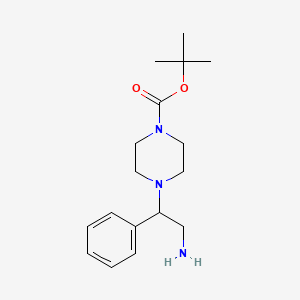
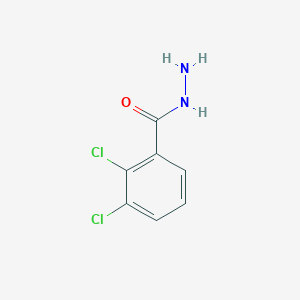
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)
